molecular formula C17H17N3O2S B2898028 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851980-71-7

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No.: B2898028
CAS No.: 851980-71-7
M. Wt: 327.4
InChI Key: GKWWUJWBJGPJOA-UHFFFAOYSA-N
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Description

N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a benzothiazole-based hydrazide derivative characterized by a 4,5-dimethyl-substituted benzothiazole core linked to a phenoxyacetohydrazide moiety. Benzothiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-8-9-14-16(12(11)2)18-17(23-14)20-19-15(21)10-22-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWWUJWBJGPJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves the reaction between 4,5-dimethyl-1,3-benzothiazole and 2-phenoxyacetohydrazide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity. In vitro assays against various bacterial strains indicate that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Anticancer Properties

Research has also focused on the anticancer properties of this compound. In vitro cytotoxicity assays conducted on cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) reveal that this compound induces apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15.6Caspase activation
MCF720.3Cell cycle arrest
HepG218.9Apoptosis induction

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. Preliminary data indicate that it acts as a potent inhibitor of alkaline phosphatase and other enzymes critical in cancer metabolism. Further studies are required to elucidate the specific interactions at the molecular level.

Case Studies

A recent study highlighted the use of this compound in animal models for evaluating its antitumor efficacy. Mice treated with varying doses demonstrated reduced tumor growth compared to control groups. Histopathological analysis showed significant changes in tumor morphology, indicating effective therapeutic action.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) increase lipophilicity and may enhance membrane permeability.
  • Electron-withdrawing groups (e.g., fluoro) improve polarity and stability against oxidative metabolism .

Hydrazide Chain Modifications

Variations in the hydrazide moiety alter conformational flexibility and binding affinity:

Compound Name Hydrazide Structure Biological Relevance
This compound Phenoxyacetohydrazide Phenoxy group enhances aromatic interactions; acetohydrazide allows for hydrogen bonding
N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Dioxane-carbohydrazide Dioxane ring introduces rigidity; may improve selectivity for planar binding sites
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-4-biphenylylmethylene]acetohydrazide Biphenylmethylene group Extended conjugation increases π-π stacking potential; sulfanyl group adds polarity

Key Observations :

  • Phenoxy groups contribute to lipophilicity and aromatic interactions, crucial for targeting hydrophobic enzyme pockets .
  • Sulfanyl and dioxane groups introduce polarizable atoms, enhancing solubility and metal-chelating capabilities .

Comparison with Other Methods :

  • Triazole-thione Derivatives : Synthesized via cyclization of hydrazinecarbothioamides in basic media, leading to tautomerism between thiol and thione forms .
  • S-Alkylated Triazoles : Derived from α-halogenated ketones, emphasizing the role of alkylation in modulating bioactivity .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy:

  • Target Compound : Expected C=O stretch at ~1660–1680 cm⁻¹ (hydrazide carbonyl) and NH stretches at ~3150–3300 cm⁻¹ .
  • Triazole-thiones : Absence of C=O stretches (~1663–1682 cm⁻¹) but retention of C=S (~1247–1255 cm⁻¹) confirms tautomerism .

Solubility and Lipophilicity:

  • 4,5-Dimethyl Derivative : Higher lipophilicity (logP ~3.2) compared to fluoro-substituted analogs (logP ~2.8) due to methyl groups .
  • Methoxy Derivatives : Improved aqueous solubility (e.g., 4-methoxy analog: solubility ~15 mg/mL in PBS) .

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